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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)pyrimidine

Cat. No.: B1367454 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of small molecules is paramount for rational drug design. This guide

provides a comparative analysis of the X-ray crystallographic data for derivatives of 2-chloro-5-
(trifluoromethyl)pyrimidine, a scaffold of interest in medicinal chemistry. While a crystal

structure for the parent compound was not publicly available at the time of this publication, this

guide presents a detailed comparison with structurally related pyrimidine derivatives to

elucidate the impact of substituent modifications on molecular geometry and crystal packing.

The pyrimidine core is a ubiquitous motif in numerous therapeutic agents, and the introduction

of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. The

following sections detail the crystallographic parameters of selected 2-chloro-5-substituted

pyrimidine analogs, offering insights into their solid-state conformations.

Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for a selection of pyrimidine

derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and

refinement statistics.
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Experimental Protocols
A generalized workflow for single-crystal X-ray diffraction is outlined below. Specific

experimental details for the compounds listed can be found in the cited literature.

Synthesis and Crystallization
The synthesis of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine was achieved via a

Sonogashira-Hagihara cross-coupling reaction between 2-chloro-5-iodopyrimidine and 2-

methyl-3-butyn-2-ol.[1] Colorless crystals suitable for X-ray diffraction were obtained by slow

evaporation from an n-hexane solution.[1] The thiazolo[4,5-d]pyrimidine derivative was

crystallized by slow evaporation from toluene at ambient temperature.[5]

X-ray Data Collection and Structure Refinement
For 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, X-ray diffraction data were

collected at 150 K using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The structure

was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and

refined using a riding model.
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In the case of the thiazolo[4,5-d]pyrimidine derivative, data collection was performed on a

diffractometer with Cu Kα radiation (λ = 1.54178 Å) at 130(2) K.[5] The structure was also

solved by direct methods and refined on F².

Molecular and Crystal Structure Insights
The crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine reveals an

almost planar pyrimidine ring.[1] The crystal packing is dominated by intermolecular O—H···N

hydrogen bonds between the hydroxyl group and a pyrimidine nitrogen atom, as well as C—

H···O interactions, forming a three-dimensional network.[1]

The analysis of 5-(2,3,5-trichlorophenyl)-2,4-diaminopyrimidine is particularly interesting as it

exists in two crystalline forms (polymorphs).[2][3] Form I crystallizes in a triclinic space group

and incorporates a methanol molecule in the crystal lattice, while Form II is monoclinic and

solvent-free.[2][3] This highlights how crystallization conditions can influence the solid-state

arrangement of the same molecule.

The fused ring system of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1]

[4]thiazolo[4,5-d]pyrimidin-7(6H)-one introduces significant steric and electronic changes. The

thiazolopyrimidine core is nearly coplanar, and the crystal structure is a semi-solvate with a

disordered toluene molecule.[5]

Logical Workflow of X-ray Crystallography
The following diagram illustrates the typical workflow for determining a crystal structure using

single-crystal X-ray diffraction.
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Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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